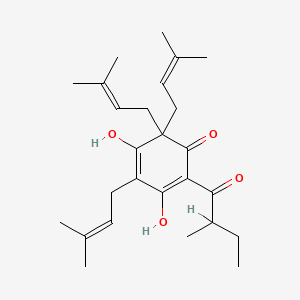
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Vue d'ensemble
Description
The molecule “3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” belongs to the class of indazoles which are organic compounds containing an indazole, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The trifluoromethyl group attached to it could potentially alter its properties significantly.
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using reagents like trifluoroacetic acid or its anhydride . The synthesis of indazole derivatives usually involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various types of reactions. They can undergo nucleophilic substitution or addition reactions . The reactivity of the indazole core would depend on the specific substitution pattern and reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group and the indazole core. Trifluoromethyl groups are known to increase the lipophilicity of compounds .Applications De Recherche Scientifique
Crystallographic and Magnetic Resonance Studies
- Structural Analysis : The structures of NH-indazoles, including 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, have been determined using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal that these compounds are 1H-tautomers and exhibit unique crystallization behaviors, forming hydrogen-bonded dimers or catemers in chiral space groups. This understanding aids in rationalizing their behavior based on supramolecular interactions and calculations (Teichert et al., 2007).
Synthesis and Antimicrobial Activity
- Novel Synthesis Approaches : Research has explored the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives, including those with trifluoromethyl groups. These compounds exhibit significant antimicrobial activity against various bacterial and fungal species (Yakaiah et al., 2008).
Catalysis and Synthesis Optimization
- Regioselective Trifluoromethylation : Research has developed a visible-light-promoted, regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions, leading to a practical method for synthesizing trifluoromethylated indazoles. This process is significant for producing biologically active compounds and useful building blocks (Murugan et al., 2019).
Supramolecular Assembly in Metal Complexes
- Complex Formation with Metals : Studies have shown the formation of unique complexes when this compound reacts with metals like silver and copper, leading to different types of complexes based on the metal and anion present. This research is vital for understanding the coordination behavior and supramolecular assembly of these complexes (Kleinwächter et al., 2013).
Antioxidant Properties
- Evaluation of Antioxidant Activity : A study focused on the synthesis and characterization of tetrahydroindazole derivatives, including those with trifluoromethyl groups, found that some of these compounds exhibit moderate antioxidant activity, which was assessed using various assays (Polo et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
- Applications in OLEDs : Research into cyclometalated iridium((III) complexes, incorporating phenylpyrazole derivatives and tetraphenylimidodiphosphinate, has demonstrated that trifluoromethyl-substituted indazoles can be used to tune the emission color of OLEDs. The emission maxima of these complexes can be varied to achieve different colors, highlighting the potential of trifluoromethylated indazoles in OLED technology (Niu et al., 2018).
Synthetic Methods and Biological Activity
- Synthesis and Application in Medicinal Chemistry : Various synthetic methods have been developed to create 3-trifluoromethyl-1H-indazoles, offering access to structurally distinct compounds with potential biological activity. These synthetic approaches are essential for exploring the medicinal chemistry of trifluoromethylated indazoles (Sun et al., 2015).
- Coordination Compounds and Biological Applications : The coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals has been studied, resulting in compounds with diverse geometries and potential biological applications. These compounds have been tested for their antibacterial, antifungal, antioxidant, and enzyme inhibition activities, providing insights into their possible therapeutic uses (Khan et al., 2017).
Mécanisme D'action
Target of Action
Trifluoromethyl groups are known to be valuable synthetic targets in pharmaceutical compounds . They are often used as synthons in the construction of fluorinated pharmacons .
Mode of Action
It’s worth noting that trifluoromethyl groups are known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that the biotransformation of organofluorine compounds by microorganisms has been well studied . The strength of the carbon-fluorine bond conveys stability to fluorinated drugs .
Pharmacokinetics
It’s known that fluorinated compounds often exhibit enhanced metabolic stability .
Result of Action
It’s known that fluorinated compounds can have a significant impact on biological activities and physical properties of compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. For example, the toxicity of similar compounds to certain species is known to be affected by various environmental and physiological factors .
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULFINKQNWXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956624 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35179-55-6 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35179-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



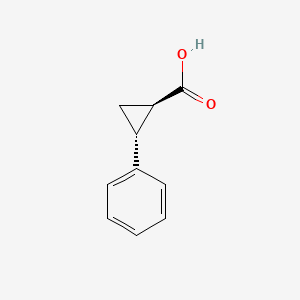
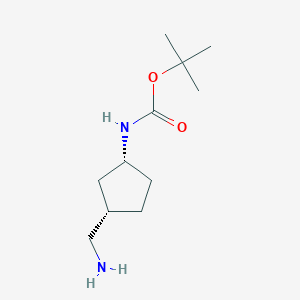


![N-[2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3424438.png)
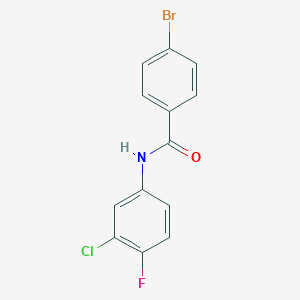
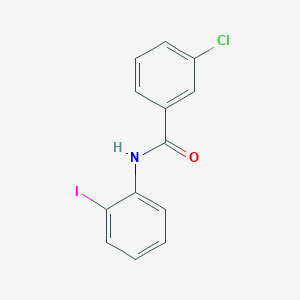
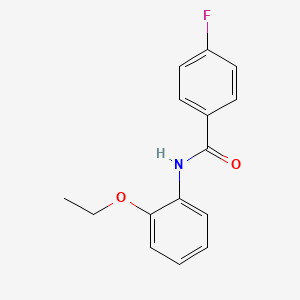
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3424471.png)


